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Compound of Interest

Compound Name: (R)-1-Boc-2-isopropylpiperazine

Cat. No.: B152143

For researchers, scientists, and drug development professionals, the accurate characterization
of synthetic intermediates is a cornerstone of successful research. Mono-Boc-protected
piperazines are invaluable building blocks in the synthesis of a vast array of pharmaceutical
compounds. This guide provides a comparative overview of their spectroscopic data to aid in
their identification and quality control.

The tert-butoxycarbonyl (Boc) protecting group is widely employed for one of the nitrogen
atoms in the piperazine ring, allowing for selective functionalization of the other nitrogen.
Verifying the structure and purity of these intermediates through spectroscopic methods is
crucial before proceeding to subsequent synthetic steps. This guide compiles *H NMR, 13C
NMR, and mass spectrometry data for 1-Boc-piperazine and a selection of its derivatives.

Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for 1-Boc-piperazine and several of its
derivatives, offering a valuable reference for comparison.

Table 1: *H NMR Spectroscopic Data for Mono-Boc-Protected Piperazines
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Chemical Shift (8) in ppm

Compound Solvent (Integration, Multiplicity,
Assignment)
1.46 (9H, s, C(CHs)3), 2.85
_ _ (4H, t, 3=5.0 Hz, CH2-NH),
1-Boc-piperazine CDClIs
3.45 (4H, t, J=5.0 Hz, CH2-N-
Boc)
1.46 (9H, s, C(CH3)3), 2.29
) ) (3H, s, N-CHs), 2.38 (4H, t,
1-Boc-4-methylpiperazine CDCls
J=5.0 Hz, CH2-N-CH3), 3.42
(4H, t, J=5.0 Hz, CH2-N-Boc)
1.49 (9H, s, C(CHs)3), 3.55-
1-Boc-4-(4- cDCl 3.85 (8H, m, piperazine CHz),
3
nitrobenzoyl)piperazine 7.60 (2H, d, J=8.7 Hz, Ar-H),
8.30 (2H, d, J=8.7 Hz, Ar-H)[1]
1.44 (9H, s, C(CHs)3), 1.61-
tert-Butyl 2- . .
] ] 1.92 (2H, m, piperazine CH),
(chloromethyl)piperazine-1- CDCls ] _
3.23-3.80 (7H, m, piperazine
carboxylate
CHz and CHN)
0.86-1.80 (11H, m, cyclohexyl-
tert-Butyl 2-
] ) H), 1.46 (9H, s, C(CHs)3),
cyclohexylpiperazine-1- CDCls

carboxylate

2.70-3.90 (7H, m, piperazine
CH and CH2)

Table 2: 13C NMR Spectroscopic Data for Mono-Boc-Protected Piperazines
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Compound Solvent Chemical Shift (8) in ppm
28.4 (C(CHs)3), 44.5 (CH2-N-
1-Boc-piperazine CDCls Boc), 45.9 (CH2-NH), 79.5
(C(CHs3)3), 154.7 (C=0)
28.4 (C(CHs)3), 46.2 (N-CHs),
1-Boc-4-methylpiperazine CDCls 54.8 (CH2-N-CHs), 79.4
(C(CHs)3), 154.7 (C=0)
28.4 (C(CHs)3), 42.0,47.0
iperazine CH2), 80.0
1-Boc-4-(4- (Pip :
_ _ , CDCls (C(CH3)3), 124.0 (Ar-C), 128.2
nitrobenzoyl)piperazine
(Ar-C), 142.2 (Ar-C), 148.5 (Ar-
C), 163.1 (C=0)[1]
28.7,29.8, 30.6, 32.1
tert-Butyl 2- ) )
] ] (piperazine CH2), 45.2, 46.4
(chloromethyl)piperazine-1- CDClIs ] ]
(piperazine CH), 56.8 (CHzCl),
carboxylate
79.3 (C(CHs)3), 154.8 (C=0)
23.3, 26.4, 26.6, 26.7, 28.7,
tert-Butyl 2- 30.7, 32.8, 34.6, 35.5, 42.3,
cyclohexylpiperazine-1- CDCls 46.1, 55.2 (cyclohexyl and

carboxylate

piperazine C), 79.0 (C(CHs)3),
154.7 (C=0)

Table 3: Mass Spectrometry Data for Mono-Boc-Protected Piperazines
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Calculated m/z

Compound lonization Method Found m/z
([M+H]*)

1-Boc-piperazine ESI 187.1441 187.1443
1-Boc-4-

) ) ESI 201.1598 201.1601
methylpiperazine
1-Boc-4-(4-
nitrobenzoyl)piperazin  ESI 336.1554 336.1550[1]
e
tert-Butyl 2-
(chloromethyl)piperazi  ESI-TOF 249.1262 249.1259
ne-1-carboxylate
tert-Butyl 2-
cyclohexylpiperazine- ESI-TOF 269.2275 269.2271

1-carboxylate

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of mono-Boc-protected
piperazines are provided below.

Synthesis of Mono-Boc-Protected Piperazines

A general and widely used method for the synthesis of monosubstituted piperazines involves
the use of a Boc protecting group. This multi-step procedure typically includes protection,
functionalization, and deprotection.

1. Protection of Piperazine: To a solution of piperazine (2.0 eq.) in a suitable solvent such as
dichloromethane (DCM) or methanol, di-tert-butyl dicarbonate (Boc20, 1.0 eq.) is added
portion-wise at 0 °C. The reaction mixture is then stirred at room temperature until completion,
as monitored by thin-layer chromatography (TLC). The solvent is removed under reduced
pressure, and the residue is purified by column chromatography to yield 1-Boc-piperazine.

2. N-Alkylation of 1-Boc-piperazine: 1-Boc-piperazine (1.0 eq.) is dissolved in a solvent like
acetonitrile or dimethylformamide (DMF). A base such as potassium carbonate (K2COs, 2.0
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eg.) and the desired alkyl halide (1.1 eq.) are added. The mixture is stirred at room temperature
or heated, depending on the reactivity of the alkyl halide, until the reaction is complete. The
reaction is then quenched with water and extracted with an organic solvent. The combined
organic layers are dried and concentrated, and the product is purified by chromatography.

3. N-Arylation of 1-Boc-piperazine (Buchwald-Hartwig Amination): In a reaction vessel, 1-Boc-
piperazine (1.2 eq.), an aryl halide (1.0 eq.), a palladium catalyst (e.g., Pdz(dba)s, 2 mol%), a
phosphine ligand (e.g., RuPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 2.1 eq.) are
combined in an anhydrous, deoxygenated solvent such as toluene or dioxane. The mixture is
heated under an inert atmosphere until the starting material is consumed. After cooling, the
mixture is filtered, concentrated, and the product is purified by column chromatography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Approximately 5-10 mg of the purified
compound is dissolved in a suitable deuterated solvent (e.g., CDCIs, DMSO-ds) and transferred
to an NMR tube. *H and 3C NMR spectra are recorded on a 400 or 500 MHz spectrometer.
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an
internal standard or the residual solvent peak.

Mass Spectrometry (MS): Mass spectra are acquired using an electrospray ionization (ESI)
source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. Samples are prepared
by dissolving a small amount of the compound in a suitable solvent like methanol or
acetonitrile, often with the addition of a small amount of formic acid to promote ionization. The
data is collected in positive ion mode to observe the [M+H]* adduct.

Mandatory Visualization
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Caption: Experimental workflow for synthesis and analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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